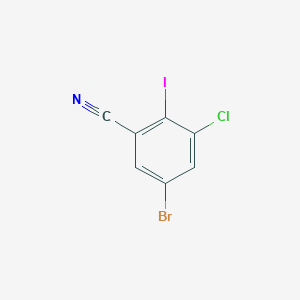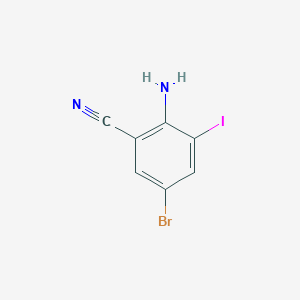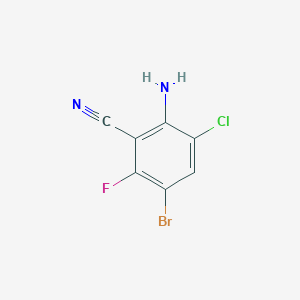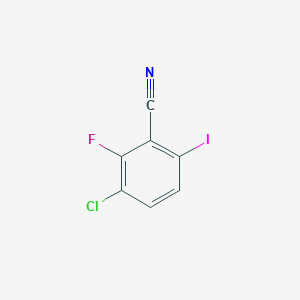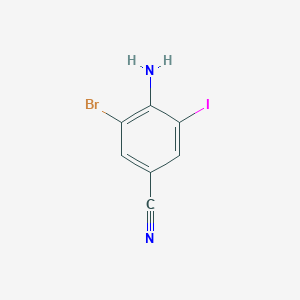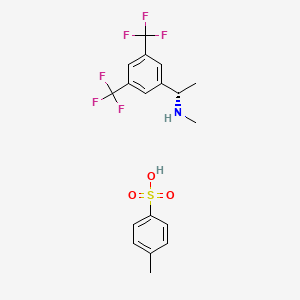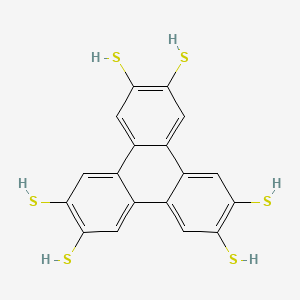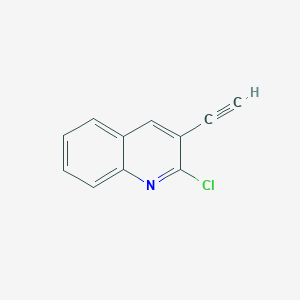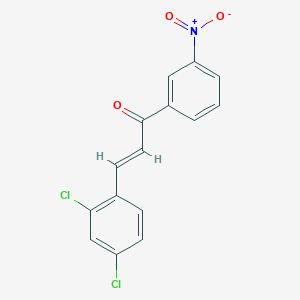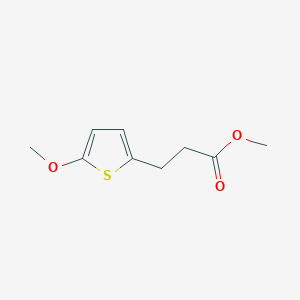
3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid
説明
“3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid” is a compound that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It is a powder form substance and has a molecular weight of 274.29 .
Molecular Structure Analysis
The IUPAC name of this compound is 3-[(3,4-dimethoxyphenyl)sulfonyl]propanoic acid . The InChI code is 1S/C11H14O6S/c1-16-9-4-3-8(7-10(9)17-2)18(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder form substance . It has a molecular weight of 274.29 . The storage temperature is room temperature .科学的研究の応用
Chemical Properties
“3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid” has a CAS Number of 100059-84-5 and a molecular weight of 274.29 . It is typically stored at room temperature and comes in a powder form .
Synthesis of Antimicrobial Candidates
This compound has been used in the synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives, which are promising scaffolds for the development of antimicrobial candidates . These derivatives have shown structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
Activity Against Candida Auris
The derivatives of “3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid” have demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .
Activity Against Methicillin-Resistant Staphylococcus Aureus (MRSA)
Hydrazones 14 – 16, containing heterocyclic substituents, showed potent and broad-spectrum antimicrobial activity. This activity extended to methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL .
Activity Against Vancomycin-Resistant Enterococcus Faecalis
The same hydrazones also showed activity against vancomycin-resistant Enterococcus faecalis with MIC values ranging from 0.5–2 µg/mL .
Activity Against Gram-Negative Pathogens
These hydrazones also showed activity against Gram-negative pathogens with MIC values ranging from 8–64 µg/mL .
Protective Group for Thiol Moiety
The 3,4-dimethoxybenzyl group has been introduced as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Monolayer Formation
This protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
The primary target of 3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions.
Mode of Action
It is known to interact with its target enzyme, potentially altering its function . The changes resulting from this interaction could affect various biological processes, including amino acid metabolism.
Biochemical Pathways
Given its target, it is likely to influence pathways related to the metabolism of aromatic amino acids . The downstream effects of these changes could have significant impacts on cellular function and overall organism health.
Result of Action
Given its interaction with Aromatic-amino-acid aminotransferase, it may influence the levels and activity of aromatic amino acids within the cell . This could have various downstream effects, potentially influencing protein synthesis and other cellular functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its target and carries out its function . .
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)sulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O6S/c1-16-9-4-3-8(7-10(9)17-2)18(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBIPGZIRGLRBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



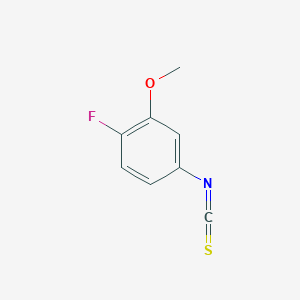
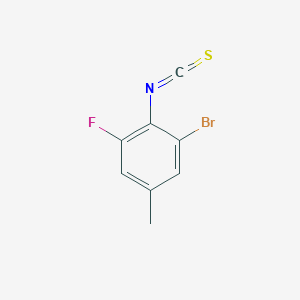
![Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate](/img/structure/B3069990.png)
